molecular formula C20H19NO6 B2544745 Ethyl 3-(2,5-dimethoxybenzamido)benzofuran-2-carboxylate CAS No. 955842-96-3

Ethyl 3-(2,5-dimethoxybenzamido)benzofuran-2-carboxylate

Cat. No. B2544745
CAS RN: 955842-96-3
M. Wt: 369.373
InChI Key: FALCOHQBSKXYEV-UHFFFAOYSA-N
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Description

Ethyl 3-(2,5-dimethoxybenzamido)benzofuran-2-carboxylate is a versatile chemical compound used in scientific research. Its unique structure allows for various applications, including drug synthesis and molecular studies. Benzofuran compounds, to which this compound belongs, are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran-3-carboxylate esters can be effectively synthesized by reactions of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 . Another method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(2,5-dimethoxybenzamido)benzofuran-2-carboxylate is unique and allows for various applications in drug synthesis and molecular studies. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

The construction of two fused rings from nonaromatic precursors is a difficult task in heterocyclic chemistry. Huang with coworkers developed such a method and obtained a series of 2-substituted benzofuran-3-carboxylate esters from acrolein dimer and 1,3-dicarboxylic compounds . The proposed reaction mechanism included: a Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate by the action of NBS .

Future Directions

Given its potential in diverse fields, Ethyl 3-(2,5-dimethoxybenzamido)benzofuran-2-carboxylate holds great promise for advancing scientific knowledge. Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

properties

IUPAC Name

ethyl 3-[(2,5-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-4-26-20(23)18-17(13-7-5-6-8-16(13)27-18)21-19(22)14-11-12(24-2)9-10-15(14)25-3/h5-11H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALCOHQBSKXYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2,5-dimethoxybenzamido)benzofuran-2-carboxylate

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